molecular formula C17H24N2O5 B11942930 Carbobenzyloxyalanylvaline methyl ester

Carbobenzyloxyalanylvaline methyl ester

Cat. No.: B11942930
M. Wt: 336.4 g/mol
InChI Key: FZQUEJVAHBIFMS-JSGCOSHPSA-N
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Description

Carbobenzyloxyalanylvaline methyl ester is a chemical compound with the molecular formula C17H24N2O5 and a molecular weight of 336.391 g/mol . It is a derivative of valine, an essential amino acid, and is often used in peptide synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzyloxyalanylvaline methyl ester can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group of alanine, followed by coupling with valine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction is typically carried out in an organic solvent like dichloromethane (DCM) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxyalanylvaline methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of carbobenzyloxyalanylvaline methyl ester involves its role as a protected amino acid derivative. The carbobenzyloxy (Cbz) group protects the amino group during peptide synthesis, preventing unwanted side reactions. The ester group can be selectively hydrolyzed or reduced to yield the corresponding carboxylic acid or alcohol, facilitating further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbobenzyloxyalanylvaline methyl ester is unique due to its combination of alanine and valine residues, making it a versatile building block in peptide synthesis. Its dual protection (Cbz and ester) allows for selective deprotection and modification, providing flexibility in synthetic strategies .

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate

InChI

InChI=1S/C17H24N2O5/c1-11(2)14(16(21)23-4)19-15(20)12(3)18-17(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,18,22)(H,19,20)/t12-,14-/m0/s1

InChI Key

FZQUEJVAHBIFMS-JSGCOSHPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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